Neoundecanoic acid

Description

Contextualization within Fatty Acid Research

Fatty acids are fundamental building blocks of lipids and are broadly categorized into straight-chain and branched-chain fatty acids (BCFAs). While straight-chain fatty acids have been extensively studied due to their central roles in metabolism and cellular structure, BCFAs have emerged as a significant area of investigation. BCFAs are characterized by one or more alkyl branches along their carbon chain. Neoundecanoic acid is a specific type of BCFA known as a neo-acid, where the alpha-carbon is fully substituted with alkyl groups, creating significant steric hindrance. exxonmobilchemical.com This unique structure imparts high thermal and hydrolytic stability to its derivatives, a property that has been a key driver of its industrial use. exxonmobilchemical.comexxonmobil.com

In the broader context of fatty acid research, the study of BCFAs like this compound is crucial for understanding lipid diversity and function. Research has shown that BCFAs are not just industrial curiosities but are also found in various natural sources, from bacteria to plants. phcogj.com Their presence in the metabolome of organisms suggests specific biological roles that are yet to be fully elucidated.

Historical Perspectives on this compound Research

The history of this compound is intrinsically linked to the development of neo-acids by major chemical companies. The industrial synthesis of branched carboxylic acids, including neo-acids, was pioneered through methods like the Koch reaction. lookchem.com Companies such as ExxonMobil (under the trade name ExxonMobil™ NeoAcids) have been central to the commercial production of these compounds. exxonmobilchemical.comexxonmobil.com The initial focus of research and development was on the industrial applications of neo-acids due to their exceptional stability. exxonmobil.com An advertisement from 2002 highlights the long-standing presence and marketing of ExxonMobil Chemical's Neo Acids for their "great reactions." acs.org

Early research into neo-acids, including those in the C9 to C11 range which would encompass this compound, was largely driven by the need for high-performance lubricants, plasticizers, and chemical intermediates. exxonmobilchemical.comexxonmobil.com A historical collection from ExxonMobil's Baton Rouge facility, where Exxal™ branched alcohols were first produced in 1948, points to the long history of innovation in branched hydrocarbon derivatives. exxonmobil.comlsu.edu The development of these synthetic fatty acids provided a new class of molecules with distinct physical and chemical properties compared to naturally occurring fatty acids.

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is expanding beyond its traditional industrial applications. One of the notable emerging areas is its identification in natural products. A 2024 study on the metabolome of Capsicum annuum (bell pepper) identified this compound as one of the constituent compounds. phcogj.com This finding is significant as it suggests a potential biosynthetic pathway for this compound in plants and opens up avenues for investigating its physiological role in plant biology.

Another active area of research involves the synthesis and evaluation of this compound derivatives. For instance, research has explored the use of this compound in the creation of alkyl and aryl neoalkanamides, which have shown promise as highly effective insect repellents. ncsu.edu These studies highlight how the unique branched structure of this compound can be leveraged to design molecules with specific biological activities.

Furthermore, this compound is used in the synthesis of various metal carboxylates, such as those with zinc and lead, which have applications in different chemical processes. europa.eu The environmental fate and transport of such compounds are also beginning to be considered, as indicated by their inclusion in regulatory substance lists. europa.eueuropa.eueuropa.eu

Significance of Branched-Chain Fatty Acids in Scientific Inquiry

The study of branched-chain fatty acids (BCFAs) holds considerable significance in scientific inquiry for several reasons. BCFAs are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and adapting to environmental stress. The synthesis of BCFAs in bacteria is a well-studied process, often initiated from branched-chain amino acids.

In higher organisms, the roles of BCFAs are less understood but are an active area of research. They are present in the human diet, primarily from dairy and meat products, and have been detected in human tissues. Emerging research suggests that BCFAs may have various biological effects, including potential roles in inflammation and metabolic regulation.

The unique physical properties conferred by the branched structure, such as a lower melting point and resistance to oxidation compared to their straight-chain isomers, make BCFAs and their derivatives valuable in various applications. The steric hindrance in neo-acids like this compound is a prime example of how molecular architecture can be tailored for specific functions, from industrial lubricants to potentially novel bioactive molecules. exxonmobilchemical.comexxonmobil.com The continued investigation into BCFAs is therefore crucial for advancing our understanding of lipid chemistry, biology, and their technological applications.

Structure

3D Structure

Properties

CAS No. |

106593-75-3 |

|---|---|

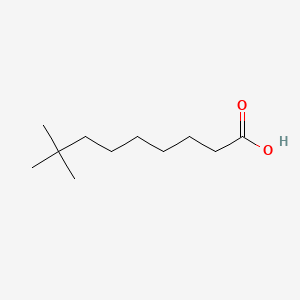

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

8,8-dimethylnonanoic acid |

InChI |

InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |

InChI Key |

PCVAKFVNCSPYNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Neoundecanoic Acid

Established Synthetic Routes for Neoundecanoic Acid Production

Established industrial and laboratory methods for producing this compound and structurally similar "neo-acids" primarily involve specific oxidation and carboxylation reactions or, more recently, derivation from renewable natural sources. These methods are foundational to the commercial availability of these highly branched carboxylic acids.

Oxidation Pathways for this compound Synthesis

The industrial synthesis of neo-acids, a class of synthetic trialkylacetic acids to which this compound belongs, is predominantly achieved through the Koch-Haaf reaction . This process involves the carboxylation of olefins using carbon monoxide in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄) combined with boron trifluoride (BF₃), or hydrofluoric acid (HF). uu.nllookchem.com The reaction typically proceeds at elevated pressures (20-100 bar) and temperatures (20-80 °C). lookchem.com

The mechanism begins with the protonation of an olefin (in this case, a C10 isomer like a decene) by the strong acid, forming a secondary carbocation. This carbocation rapidly rearranges to a more stable tertiary carbocation. uu.nllookchem.com Carbon monoxide then acts as a nucleophile, attacking the tertiary carbocation to form a highly reactive acylium cation intermediate. organicchemistrytutor.com In a subsequent step, the introduction of water hydrolyzes the acylium cation, yielding the final tertiary carboxylic acid, or neo-acid. uu.nlorganicchemistrytutor.com

A key characteristic of the Koch-Haaf synthesis is the generation of a highly branched structure where the carboxyl group is attached to a quaternary carbon atom. unionpetrochemical.com This "neo" structure provides significant steric hindrance, which is responsible for the exceptional thermal and hydrolytic stability of its derivatives. uu.nl While effective, this process requires harsh conditions and toxic substances like carbon monoxide, posing environmental and safety challenges. aiche.org A variation of this method uses formic acid as an in situ source of carbon monoxide, which can allow for milder reaction conditions. organicchemistrytutor.comgoogle.comtrea.com

Derivation from Natural Precursors in Laboratory Settings

In response to the need for more sustainable chemical production, significant research has focused on synthesizing neo-acids from renewable biomass. A promising pathway involves using lignocellulosic biomass, which is an abundant and non-edible feedstock. osti.gov Lignocellulose is primarily composed of cellulose, hemicellulose, and lignin. frontiersin.orgmdpi.com

One innovative strategy demonstrates the production of renewable neo-acids from biomass-derived furan (B31954) and keto acids. osti.govrsc.org The process involves two main steps:

C-C Coupling: A hydroxyalkylation/alkylation (HAA) reaction is performed between a 2-alkylfuran (e.g., 2-pentylfuran) and a keto acid (e.g., levulinic acid), both of which can be derived from biomass. This reaction, facilitated by a solid acid catalyst, couples the two molecules to create a furan-based neo-acid precursor. osti.gov

Ring-Opening: The furan ring of the precursor is then opened through hydrodeoxygenation (HDO) using a co-catalyst system, such as palladium on carbon (Pd/C) with a metal triflate, to yield the final neo-acid. osti.gov

This approach successfully produced a C23-neo-acid with a 40% yield in one study, demonstrating a viable green alternative to fossil fuel-based production. osti.gov The ability to derive the necessary precursors from agricultural waste like sugarcane bagasse or from various woods further enhances the sustainability of this method. mdpi.comresearchgate.net

Advanced Synthetic Methodologies

To overcome the limitations of traditional batch processing, such as safety concerns with hazardous reagents and scalability issues, advanced methodologies like continuous flow and microwave-assisted synthesis are being explored for the production of aliphatic carboxylic acids, including this compound.

Continuous Flow Synthesis Techniques for Aliphatic Carboxylic Acids

Continuous flow synthesis offers significant advantages over conventional batch methods by performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technique provides superior control over reaction parameters like temperature, pressure, and residence time, leading to improved reaction speed, product yield, and selectivity. marketresearchintellect.com

For the synthesis of aliphatic carboxylic acids, continuous flow systems have been effectively used to oxidize alcohols and aldehydes. marketresearchintellect.com For instance, a method employing hydrogen peroxide (H₂O₂) as the oxidant and a platinum (Pt) catalyst in a flow reactor has been reported for the direct conversion of various alcohols to their corresponding carboxylic acids with high yields (up to 99%). uu.nlatamanchemicals.com The system's ability to precisely manage the contact time between reactants and the catalyst allows for the selective synthesis of the acid without significant formation of aldehyde intermediates. atamanchemicals.com

The scalability of continuous flow has also been demonstrated. One study reported the synthesis of 25.2 grams of octanoic acid over a 210-hour period with a yield exceeding 96%, showcasing the robustness and stability of the catalytic system. atamanchemicals.com These techniques are readily applicable to the synthesis of this compound from a corresponding neo-undecanol, offering a safer and more efficient production route.

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. google.com The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates significantly. google.comgoogle.com

This technology has been successfully applied to various reactions for producing carboxylic acids and their derivatives. For example, the synthesis of N-arylphthalamic acids from phthalic anhydride (B1165640) and amines was achieved in 1-3 minutes with excellent yields using a microwave oven, a reaction that would typically require much longer times with conventional heating. Similarly, methods have been developed for the microwave-assisted synthesis of 4-oxo-2-butenoic acids and other heterocyclic compounds, often with the benefits of being solvent-free, which adds to the environmental friendliness of the process. google.com

A patented method describes the production of fatty acid amides, including those from this compound, by first forming an ammonium (B1175870) salt and then irradiating it with microwaves in a specialized reactor. organicchemistrytutor.com This approach highlights the industrial potential of microwave technology for producing derivatives of this compound efficiently.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. Key principles include the use of renewable feedstocks, catalysis over stoichiometric reagents, and designing for energy efficiency. lookchem.com

The derivation of neo-acids from lignocellulosic biomass is a prime example of applying the use of renewable feedstocks . osti.govrsc.org This strategy directly replaces fossil fuel-derived olefins, reducing the carbon footprint and reliance on finite resources. aiche.orgosti.gov This aligns with the goal of creating a more sustainable chemical industry. marketresearchintellect.com

The principle of catalysis is central to both established and emerging synthetic routes. The Koch-Haaf reaction relies on strong acid catalysts, and modern advancements are exploring heterogeneous catalysts like zeolites to improve recyclability and reduce waste. uu.nllookchem.com Furthermore, the bio-based routes utilize solid acid catalysts and noble metal co-catalysts, which can be recovered and reused, minimizing waste. osti.gov

By integrating these green chemistry principles, research is paving the way for more environmentally benign and economically viable methods for producing this compound and other valuable chemicals.

Catalytic Systems for this compound Functionalization

The functionalization of this compound, a branched-chain carboxylic acid, is a key area of research for producing valuable derivatives. Catalytic systems are instrumental in achieving selective and efficient chemical transformations of this molecule. These systems often employ transition metal catalysts, photoredox catalysis, and enzymatic or bio-mimetic approaches to activate and modify the carboxylic acid group or the C-H bonds within the alkyl chain.

The development of these catalytic methodologies allows for a variety of functionalizations, including but not limited to, esterification, amidation, decarboxylative cross-coupling, and C-H activation/functionalization. These transformations are crucial for synthesizing new materials, specialty chemicals, and intermediates for various industries.

Recent advancements have focused on creating more sustainable and efficient catalytic processes. This includes the use of earth-abundant metals, developing reactions that can be performed under milder conditions, and designing catalysts with high turnover numbers and selectivity. The functionalization of the sterically hindered this compound presents unique challenges, driving the innovation of novel catalytic solutions.

Research in this area often involves a combination of experimental work and computational studies to understand reaction mechanisms and to design more effective catalysts. The ultimate goal is to develop practical and scalable catalytic systems for the selective functionalization of this compound, thereby expanding its utility and value.

Homogeneous and Heterogeneous Catalysis

Catalytic systems for the functionalization of this compound can be broadly categorized into homogeneous and heterogeneous catalysis. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.uk This often leads to high activity and selectivity due to the well-defined nature of the active catalytic species. chemguide.co.uk Transition metal complexes are common homogeneous catalysts for reactions such as esterification, amidation, and various cross-coupling reactions involving the carboxylic acid group. For instance, copper carboxylate complexes, which can be formed with this compound, are known to catalyze a range of organic reactions, including oxidations and coupling reactions. ontosight.ai

Heterogeneous catalysis , on the other hand, involves a catalyst that is in a different phase from the reactants. chemguide.co.uk This approach offers significant practical advantages, including easier separation of the catalyst from the reaction mixture, which facilitates catalyst recycling and reduces product contamination. nih.gov For the functionalization of carboxylic acids, solid acid or base catalysts are often employed. For example, metal oxides have been investigated for the catalytic pyrolysis of biomass, where they can convert carboxylic acid fractions into other useful chemicals. mdpi.com The development of heterogeneous catalysts for this compound functionalization is an active area of research, with a focus on creating robust and reusable catalytic systems. nih.gov

Transition Metal Catalysis

Transition metals play a pivotal role in the catalytic functionalization of carboxylic acids like this compound. Metals such as palladium, copper, nickel, and iron are widely used due to their ability to facilitate a variety of chemical transformations.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally used for activating C-X bonds (where X is a halide), recent developments have focused on the direct functionalization of C-H bonds. princeton.edunih.gov Ligand design is crucial in Pd-catalyzed C-H functionalization to control reactivity and selectivity. nih.gov For carboxylic acids, palladium catalysts can be employed in decarboxylative coupling reactions, where the carboxylic acid group is replaced with a new functional group.

Copper (Cu): Copper catalysts are attractive due to their lower cost and toxicity compared to precious metals like palladium. Copper carboxylates, which can be formed directly from this compound, are versatile catalysts for various organic transformations. ontosight.ai N-heterocyclic carbene (NHC)-copper complexes have emerged as effective catalysts for a range of reactions, including conjugate additions and hydrosilylation. beilstein-journals.org These systems offer high efficiency and selectivity in the synthesis of complex organic molecules.

Nickel (Ni): Nickel catalysis has gained prominence as a more sustainable alternative to palladium for cross-coupling reactions. Metallaphotoredox catalysis, which combines nickel catalysis with photoredox catalysis, has enabled the direct use of aliphatic carboxylic acids in diverse transformations like alkylation, arylation, and amination. princeton.edu

Iron (Fe): Iron is an earth-abundant and environmentally benign metal that is increasingly being explored for catalytic applications. Iron-based catalysts have shown promise in the ring-opening of epoxides with carboxylic acids, a key reaction in materials science. rsc.org The development of efficient iron catalysts for the functionalization of this compound is a growing area of interest.

Table 1: Transition Metal-Catalyzed Functionalization of Carboxylic Acids

| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Key Findings & Reference |

|---|---|---|---|---|

| Palladium(II) with mono-N-protected amino acid ligands | C-H Functionalization | Aliphatic acids | Functionalized aliphatic acids | Ligand acceleration enables enantioselective C(sp3)-H functionalization. nih.gov |

| Copper(I) with N-heterocyclic carbene (NHC) ligands | Conjugate Addition | Activated C=C bonds, organometallic reagents | Functionalized organic compounds | NHC-Cu(I) complexes are effective catalysts, stabilizing intermediates and controlling selectivity. beilstein-journals.org |

| Nickel/Photoredox | Decarboxylative Cross-Coupling | Aliphatic carboxylic acids | Alkylated, arylated, aminated products | Enables direct use of native carboxylic acids for diverse transformations. princeton.edu |

| Iron(III) benzoate (B1203000) complex with guanidinium (B1211019) carbonate | Epoxy-Carboxylic Acid Ring Opening | Terminal epoxides, carboxylic acids | Hydroxy esters | Highly efficient and sustainable halide-free cooperative catalyst system. rsc.org |

Photoredox and Metallaphotoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy for the functionalization of organic molecules, including carboxylic acids. nih.gov This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a variety of chemical transformations. nih.gov The functionalization of carboxylic acids via photoredox catalysis often involves their conversion into redox-active esters or the direct use of the native carboxylic acid functionality. princeton.edu

Metallaphotoredox catalysis combines the advantages of photoredox catalysis with transition metal catalysis, enabling novel and highly selective transformations. princeton.edu In these systems, a photocatalyst absorbs light and engages in an SET event with a substrate or a transition metal complex, initiating the catalytic cycle. This dual catalytic approach has been successfully applied to the functionalization of carboxylic acids, allowing for reactions such as alkylation, arylation, amination, and trifluoromethylation under mild conditions. princeton.edu

For instance, the combination of a nickel catalyst with an iridium-based photocatalyst has been shown to facilitate the decarboxylative cross-coupling of aliphatic carboxylic acids. nih.gov This methodology allows for the formation of new carbon-carbon bonds by coupling the alkyl radical generated from the carboxylic acid with various coupling partners. The development of such metallaphotoredox systems for the functionalization of this compound holds significant promise for the synthesis of complex molecules from simple starting materials.

Enzymatic and Bio-mimetic Catalysis

Enzymatic and bio-mimetic catalytic systems offer a highly selective and environmentally friendly approach to the functionalization of this compound. Enzymes, as natural catalysts, operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. Lipases, for example, are commonly used for the esterification of fatty acids, and could potentially be applied to the synthesis of this compound esters.

Bio-mimetic catalysis seeks to replicate the function of enzymes using synthetic catalysts. This can involve designing small molecule catalysts that mimic the active site of an enzyme or developing artificial metalloenzymes. nih.gov For instance, metalloporphyrins, which are synthetic analogues of the active sites of cytochrome P450 enzymes, are capable of catalyzing the functionalization of C-H bonds through various atom/group transfer processes. rsc.org These systems can be used for hydroxylation, amination, and alkylation reactions, providing direct routes for converting hydrocarbons into more valuable functionalized molecules. rsc.org

The development of artificial metalloenzymes through directed evolution has shown great potential for catalyzing abiological reactions with high efficiency and selectivity. nih.gov By incorporating a metal cofactor into a protein scaffold, it is possible to create novel catalysts for a wide range of chemical transformations. This approach could be harnessed to develop specific catalysts for the targeted functionalization of this compound.

Derivatives of Neoundecanoic Acid: Synthesis and Research Applications

Synthesis and Characterization of Neoundecanoic Acid Esters

Esters of this compound are a significant class of derivatives, with research focusing on their synthesis through various methods and their subsequent application in polymerization studies.

Vinyl neoundecanoate is a key monomer in the production of specialty polymers. Its synthesis typically involves the reaction of this compound with acetylene. The polymerization of vinyl esters like vinyl neoundecanoate can be achieved through free-radical polymerization. mdpi.com This process involves three main steps: initiation, propagation, and termination. diva-portal.org Initiators are used to create radicals in the reaction mixture, which then propagate by reacting with monomer units to form polymer chains. diva-portal.orgnih.gov

Research has been conducted on the kinetics and mechanisms of the polymerization of vinyl esters. For instance, studies on the bulk free-radical polymerization of vinyl neodecanoate have provided insights into the reaction kinetics over a range of temperatures. researchgate.net The polymerization of vinyl esters can be influenced by the presence of other polymers, such as polybutadiene, which can retard the polymerization rate through a chain transfer mechanism. researchgate.net

The properties of the resulting polymers, such as poly(vinyl neoundecanoate), can be tailored by controlling the polymerization conditions and by copolymerizing with other vinyl monomers. mdpi.com These polymers find applications in adhesives, coatings, and as binders. mdpi.comdiva-portal.org

The synthesis of this compound esters is primarily achieved through esterification, a reaction between the carboxylic acid and an alcohol. medcraveonline.com Research has explored various catalytic methods to enhance the efficiency and yield of this process.

One effective method involves the use of a macro-reticular structured sulfonic acid cation exchange resin as a catalyst. google.com This heterogeneous catalyst allows for the esterification of neo-acids, including this compound, with a variety of alcohols under mild conditions, resulting in high yields of pure esters. google.com The catalyst is also easily recoverable and reusable. google.com The rate of esterification can be influenced by the type of alcohol used, with straight-chain alcohols generally reacting faster than more complex alcohols like oxo alcohols and polyols. google.com

The Fischer esterification, which uses an acid catalyst such as sulfuric acid or tosic acid in the presence of excess alcohol, is another common method. masterorganicchemistry.com The reaction is an equilibrium process, and the yield can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Enzymatic esterification, utilizing lipases as biocatalysts, offers a more environmentally friendly approach. medcraveonline.com Lipases can catalyze esterification reactions under mild conditions, leading to high catalytic efficiency and easier separation of products. medcraveonline.com

| Esterification Method | Catalyst | Key Features |

| Cation Exchange Resin Catalysis | Macro-reticular sulfonic acid cation exchange resin | Mild reaction conditions, high yields, reusable catalyst. google.com |

| Fischer Esterification | Sulfuric acid, Tosic acid | Equilibrium reaction, driven by excess alcohol or water removal. masterorganicchemistry.com |

| Enzymatic Esterification | Lipases | Environmentally friendly, high selectivity, mild conditions. medcraveonline.com |

Synthesis and Investigation of this compound Amides

Amides of this compound represent another important class of derivatives with applications ranging from industrial additives to biologically active compounds.

Traditional methods for producing fatty acid amides often involve high temperatures and long reaction times. sciencepublishinggroup.com To address these limitations, continuous production methodologies have been developed. One such innovative process involves the direct reaction of fatty acids with amines to form an ammonium (B1175870) salt, which is then converted to the fatty acid amide via microwave irradiation. google.comgoogle.com This method allows for a safe, reproducible, and industrially relevant production of fatty acid amides in a continuous manner. google.com The use of a monomode microwave applicator ensures efficient and quantitative absorption of microwave energy by the reaction mixture. google.comgoogle.com This process is suitable for producing both secondary and tertiary amides. google.com

Another approach involves the reaction of glycerides with ammonia (B1221849) or amines in an autoclave, sometimes with the use of catalysts like copper or nickel. wipo.int

The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). wikipedia.org SAR studies are crucial in medicinal chemistry and materials science for designing molecules with specific desired effects. wikipedia.orggardp.org

Research on alkyl and aryl neoalkanamides has demonstrated their effectiveness as insect repellents. nih.gov Specifically, neoalkanamides with a total carbon number between 11 and 14 have shown high repellency against various insects, including cockroaches and ants. nih.gov For example, methyl neodecanamide and propyl neodecanamide were found to be highly repellent. nih.gov These studies highlight how modifications to the amide structure can significantly impact its biological activity. nih.govnih.gov

| Neoalkanamide | Observed Activity |

| Methyl neodecanamide | Highly repellent to German cockroaches, American cockroaches, and carpenter ants. nih.gov |

| Propyl neodecanamide | Highly repellent to German cockroaches, American cockroaches, and carpenter ants. nih.gov |

| Methyl neotridecanamide | Highly repellent to German cockroaches, American cockroaches, and carpenter ants. nih.gov |

Metal Carboxylate Complexes of this compound

This compound readily forms complexes with various transition metals, creating metal carboxylates with a wide range of applications. wikipedia.org These complexes are formed by the reaction of a metallic raw material with the organic acid. durachem.com The carboxylate group of this compound can coordinate with the metal ion through its oxygen atoms, forming stable complexes. ontosight.aiontosight.ai

These metal complexes are utilized in numerous industrial applications. For example, they are commonly used as driers or siccatives in alkyd-based paints and coatings, where they act as catalysts to reduce drying times. durachem.com The metal in the complex is responsible for this catalytic action. durachem.com Metals such as manganese, copper, and zinc can form complexes with this compound. ontosight.aiontosight.aiontosight.ai For instance, manganese complexes with neoundecanoate ligands are explored for their catalytic, magnetic, and optical properties. ontosight.ai Similarly, copper carboxylates can act as catalysts in organic reactions and as precursors for nanomaterials. ontosight.ai Lead salts of this compound have also been documented. europa.eu

The properties and applications of these metal carboxylate complexes are dependent on the specific metal, its oxidation state, and the coordination geometry of the ligands. ontosight.aiontosight.ai

Synthesis and Coordination Chemistry of Copper Neoundecanoates

Copper neoundecanoates are a class of metal carboxylates that feature a copper center coordinated with one or more neoundecanoate ligands. ontosight.ai The synthesis of these compounds typically involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297), with this compound or its corresponding salt. mdpi.comoneonta.edu The neoundecanoate ligand coordinates to the copper ion through the oxygen atoms of its carboxylate group (-COO-), forming stable complexes. ontosight.ai

The coordination environment around the copper(II) ion in these complexes can vary, leading to different structural motifs. Common geometries include square planar or octahedral arrangements. ontosight.ai A particularly notable structure for copper carboxylates is the "paddle-wheel" conformation, where two copper atoms are bridged by four carboxylate ligands. mdpi.com In such dinuclear structures, additional ligands, like chloride or water molecules, can occupy the axial positions, resulting in a square-pyramidal coordination around each copper ion. mdpi.com

Research into copper carboxylates, including neoundecanoates, is driven by their potential as catalysts in organic reactions like oxidations and coupling reactions, and as precursors for creating copper-based nanomaterials. ontosight.ai

Table 1: Synthesis and Properties of Copper Carboxylate Complexes

| Parameter | Description | Reference |

|---|---|---|

| Synthesis Method | Reaction of a copper(II) salt (e.g., copper(II) acetate monohydrate) with the corresponding carboxylic acid or its salt in a suitable solvent like methanol (B129727) or ethanol. | mdpi.comoneonta.edu |

| Ligand | Neoundecanoate, which coordinates via its carboxylate group. | ontosight.ai |

| Common Copper Oxidation State | Cu(II) is most common due to the stability of its carboxylate complexes. | ontosight.ai |

| Coordination Geometry | Can be monomeric (square planar, octahedral) or dimeric. | ontosight.ai |

| Common Structural Motif | Dinuclear "paddle-wheel" structures are frequently observed for copper(II) carboxylates. | mdpi.com |

| Potential Applications | Catalysis in organic synthesis, precursors for materials science. | ontosight.ai |

Exploration of Other Metal Neoundecanoate Derivatives (e.g., Manganese)

The principles of coordination chemistry extend to other transition metals, leading to a variety of metal neoundecanoate derivatives. Manganese neoundecanoates are one such class of compounds, formed by the reaction of manganese salts with neoundecanoate ligands. ontosight.aiontosight.ai These complexes are part of the broader family of manganese carboxylates, which are investigated for their unique magnetic and catalytic properties. ontosight.ai

In these derivatives, the manganese ion is coordinated by the carboxylate oxygen atoms of the neoundecanoate ligands. ontosight.ai Manganese can exist in multiple oxidation states, which, combined with the specific arrangement of the ligands, significantly influences the complex's properties. ontosight.aiontosight.ai The synthesis can be tuned to create mixed-ligand complexes, where neoundecanoate is combined with other ligands like borates or different carboxylates to modify the steric and electronic environment around the metal center. ontosight.aiontosight.ai For instance, manganese, borate, neodecanoate complexes have been synthesized and show potential as catalysts in oxidation and polymerization reactions and as antimicrobial agents. ontosight.ai

The green synthesis of manganese nanoparticles often utilizes manganese salts like manganese acetate as precursors, highlighting the role of carboxylate ligands in controlling metal ion reactivity. oiccpress.comjapsonline.com

Table 2: Research Highlights of Manganese Carboxylate Derivatives

| Research Area | Findings | Reference |

|---|---|---|

| Synthesis | Typically formed from the reaction of manganese salts with carboxylate ligands. Mixed-ligand complexes can be created to tune properties. | ontosight.aiontosight.ai |

| Coordination | Manganese center is coordinated to carboxylate oxygens. The coordination environment influences magnetic and catalytic behavior. | ontosight.aislu.se |

| Catalytic Applications | Manganese carboxylate complexes have shown activity in oxidation and polymerization reactions. | ontosight.ai |

| Materials Science | Used as precursors for magnetic materials and in the green synthesis of manganese dioxide nanoparticles. | ontosight.aioiccpress.com |

| Biological Applications | Investigated for potential use as enzyme inhibitors and antimicrobial agents. | ontosight.aijpionline.org |

Novel this compound Derivatives for Specialized Research Applications

The unique branched structure of this compound makes it a valuable moiety for incorporation into larger, more complex molecules for specialized applications in research and materials science.

The chemical modification of molecules by incorporating specific functional groups is a cornerstone of modern chemistry, used to develop new materials, pharmaceuticals, and research tools. nih.gov The this compound moiety, with its tertiary α-carbon and 11-carbon chain, can be incorporated into larger organic structures to impart specific properties such as lipophilicity, steric bulk, and stability.

This strategy is analogous to the incorporation of other building blocks, such as amino acids or nucleic acid derivatives, into complex structures to create novel functions. amerigoscientific.comnih.gov For example, in polymer chemistry, carboxylic acids are used as monomers or modifiers to influence the properties of the final material. The incorporation of a this compound moiety could be used to create polymers with tailored thermal or mechanical properties. Similarly, in the development of specialized surfactants or lubricants, its branched structure could provide enhanced surface activity or stability. While direct examples in pharmaceutical synthesis are not detailed in the provided context, the principle of using functionalized building blocks is well-established for creating molecules with desired biological activity. nih.govrsdjournal.org

Nature employs sophisticated enzymatic pathways to synthesize a vast array of fatty acids, including those with branched chains. microbenotes.com The biosynthesis of branched-chain fatty acids (BCFAs), a class that includes isomers of this compound, is distinct from the synthesis of straight-chain fatty acids. wikipedia.org

This process often utilizes α-keto acids derived from the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine as primers. wikipedia.orgresearchgate.net These primers are then elongated by a specialized branched-chain fatty acid synthesizing system. wikipedia.org Key enzymes in this pathway include acetohydroxy acid synthase, ketol-acid reductoisomerase, and dihydroxy-acid dehydratase, which are involved in producing the initial α-keto acid primers from carbohydrate metabolism. frontiersin.org Another critical enzyme is BCKA decarboxylase, which converts the α-keto acids into the acyl-CoA primers needed for fatty acid chain elongation. wikipedia.org This integration of amino acid and fatty acid metabolism provides a pathway for creating diverse fatty acid structures, including medium-chain and branched-chain variants. uky.edu

Table 3: Key Components in the Biosynthesis of Branched-Chain Fatty Acids

| Component | Role in Biosynthesis | Reference |

|---|---|---|

| Primers (α-Keto Acids) | Derived from branched-chain amino acids (valine, leucine, isoleucine); they initiate the fatty acid chain. | wikipedia.org |

| Branched-Chain Fatty Acid Synthase | An enzymatic system that utilizes the α-keto acid primers to build the branched carbon chain. | microbenotes.com |

| BCKA Decarboxylase | An enzyme that decarboxylates the α-keto acids to produce the acyl-CoA primers for synthesis. | wikipedia.org |

| Ketol-acid reductoisomerase (IlvC) | A key enzyme in the biosynthetic pathway for producing BCAA-derived keto acids. | frontiersin.org |

Biochemical Pathways and Metabolic Research Involving Neoundecanoic Acid

Integration of Neoundecanoic Acid into Lipid Metabolic Pathways (in vitro/non-human models)

The integration of exogenous fatty acids into cellular lipid metabolism first requires activation to an acyl-CoA thioester, a process that makes the molecule available for either catabolic degradation to produce energy or anabolic incorporation into complex lipids.

The canonical beta-oxidation pathway, which systematically shortens fatty acyl-CoA molecules by two carbons per cycle, is the primary route for straight-chain fatty acid catabolism aocs.orgabcam.com. However, this pathway is sterically hindered for this compound due to the two methyl groups on its alpha-carbon. These branches prevent the initial dehydrogenation step catalyzed by acyl-CoA dehydrogenase, effectively blocking entry into the standard beta-oxidation spiral ourbiochemistry.combyjus.com.

Consequently, the catabolism of this compound is hypothesized to proceed via an alternative route known as alpha-oxidation. This pathway is specifically adapted for fatty acids with branches at odd-numbered carbons (e.g., the β-carbon in phytanic acid) and is essential for processing such molecules byjus.comwikipedia.org. Alpha-oxidation occurs in the peroxisomes and involves the removal of a single carbon from the carboxyl end of the fatty acid wikipedia.orgbiochemden.com.

The proposed steps for this compound are:

Activation: this compound is converted to neoundecanoyl-CoA.

Hydroxylation: Neoundecanoyl-CoA is hydroxylated at the alpha-carbon by a dioxygenase, yielding 2-hydroxy-neoundecanoyl-CoA wikipedia.org.

Cleavage: This intermediate is then cleaved by a lyase, breaking the C1-C2 bond. This reaction would release the original carboxyl carbon as formyl-CoA (which can be further metabolized to CO2) and produce 2,2-dimethyldecanal wikipedia.org.

Oxidation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to form 2,2-dimethyl-decanoic acid (neodecanoic acid).

This newly formed neo-fatty acid is one carbon shorter but retains the alpha-dimethyl branch, suggesting it would require subsequent rounds of alpha-oxidation for further degradation.

| Feature | Standard Beta-Oxidation (e.g., Undecanoic Acid) | Proposed Alpha-Oxidation (for this compound) |

|---|---|---|

| Primary Site | Mitochondria & Peroxisomes wikipedia.org | Peroxisomes wikipedia.orgbiochemden.com |

| Initial Step Blockage | No | Yes, due to α-carbon branching ourbiochemistry.com |

| Carbon Removal | Two-carbon units (as Acetyl-CoA) aocs.org | Single-carbon unit (as Formyl-CoA/CO₂) byjus.com |

| Key Initial Enzyme | Acyl-CoA Dehydrogenase abcam.com | Phytanoyl-CoA Dioxygenase (or similar α-hydroxylase) wikipedia.org |

| End Product of First Cycle | Nonanoyl-CoA + Acetyl-CoA | Neodecanoic Acid + Formyl-CoA |

When not destined for catabolism, fatty acids can be incorporated into complex lipids such as phospholipids (B1166683) and triacylglycerols. The assimilation of this compound would follow this general route, beginning with its activation to neoundecanoyl-CoA mdpi.com. This activated form can then serve as a substrate for various acyltransferases, which catalyze its esterification to a glycerol-3-phosphate backbone to form lysophosphatidic acid and subsequently phosphatidic acid, a key intermediate in lipid synthesis.

The incorporation of BCFAs into membrane phospholipids is a known phenomenon, particularly in bacteria, where it serves to modulate membrane fluidity youtube.com. The bulky neo-structure of this compound would significantly influence the packing of lipid acyl chains, potentially increasing the fluidity and disorder of the cell membrane. In non-human models, the uptake and incorporation of dietary BCFAs into various tissues, including adipose tissue and cell membranes, has been documented nih.govacs.org.

| Step | Enzyme Class | Function with this compound |

|---|---|---|

| Activation | Acyl-CoA Synthetase | Converts this compound to neoundecanoyl-CoA. |

| First Acylation | Glycerol-3-phosphate acyltransferase (GPAT) | Transfers neoundecanoyl-CoA to glycerol-3-phosphate. |

| Second Acylation | Acylglycerophosphate acyltransferase (AGPAT) | Adds a second acyl chain to form phosphatidic acid. |

| Complex Lipid Synthesis | Various transferases and synthases | Uses the resulting diacylglycerol to form phospholipids, triacylglycerols, etc. |

This compound in Microbial Metabolism Research

Microorganisms are a primary source of BCFAs and possess diverse metabolic capabilities for both synthesizing and transforming these molecules youtube.comwikipedia.org.

Microbial fatty acid synthesis (FAS) typically uses acetyl-CoA as a primer to build even-chain, straight-chain fatty acids. However, many bacteria synthesize BCFAs by utilizing alternative primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine nih.govfrontiersin.orgnih.gov. For example, isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine) prime the synthesis of iso-series BCFAs, while 2-methylbutyryl-CoA (from isoleucine) primes the synthesis of anteiso-series BCFAs nih.govnih.gov.

The biosynthesis of a neo-fatty acid like this compound is less common and would require a primer with a tertiary carbon structure, such as pivaloyl-CoA (2,2-dimethylpropanoyl-CoA). The generation of such a primer is not a standard metabolic route, but the metabolic plasticity of some microbes could potentially allow for its synthesis from unusual substrates. Once the primer is formed, the microbial FAS machinery would elongate it by adding two-carbon units from malonyl-ACP in successive cycles until the final chain length is achieved nih.gov.

| Amino Acid Precursor | Primer (Acyl-CoA) | Resulting Fatty Acid Series |

|---|---|---|

| Valine | Isobutyryl-CoA | iso-even chain (e.g., 14-methylpentadecanoic acid) nih.gov |

| Leucine | Isovaleryl-CoA | iso-odd chain (e.g., 15-methylhexadecanoic acid) nih.gov |

| Isoleucine | 2-Methylbutyryl-CoA | anteiso-odd chain (e.g., 14-methylhexadecanoic acid) nih.gov |

| (Hypothetical) | Pivaloyl-CoA | neo-odd chain (e.g., this compound) |

Certain microorganisms, particularly actinomycetes like Rhodococcus, are renowned for their robust enzymatic systems capable of transforming a wide variety of hydrophobic compounds, including complex fatty acids nih.govmdpi.com. These bacteria possess a large repertoire of enzymes, such as cytochrome P450 monooxygenases and dioxygenases, which can introduce functional groups (e.g., hydroxyl groups) onto non-activated carbon atoms mdpi.com.

The biotransformation of this compound by such microbes could lead to novel, value-added chemicals. Potential transformations include:

Omega-hydroxylation: Oxidation of the terminal methyl group to a primary alcohol.

Sub-terminal hydroxylation: Introduction of hydroxyl groups at various positions along the nonanoyl chain.

Desaturation: Creation of double bonds within the acyl chain.

These reactions are valuable for producing specialty chemicals from fatty acid feedstocks. The ability of Rhodococcus species to utilize fatty acids as their sole carbon and energy source makes them ideal candidates for studying and applying such biotransformations mdpi.comresearchgate.net.

Occurrences and Biochemical Context in Natural Products Research

Branched-chain fatty acids are widespread in nature, though they are typically minor components compared to straight-chain and unsaturated fatty acids youtube.com. Their primary sources are bacteria, and they are consequently found in environments and products associated with microbial activity wikipedia.org.

Significant natural sources of BCFAs include:

Ruminant Products: BCFAs are synthesized by bacteria in the rumen of animals like cows and sheep and are subsequently incorporated into their milk and body fat. Dairy products and beef are therefore common dietary sources of BCFAs for humans nih.govresearchgate.net.

Fermented Foods: Foods produced via bacterial fermentation, such as the Japanese soybean product nattō (Bacillus subtilis), contain notable amounts of BCFAs researchgate.net.

Human Neonates: The vernix caseosa, a waxy substance coating newborn infants, is rich in BCFAs, which are thought to play a role in the development of the infant gut microbiome nih.govacs.org.

While specific reports detailing the natural occurrence of this compound are scarce, it falls within the class of BCFAs found in these sources. Its presence would likely be as a trace component among a complex mixture of other iso- and anteiso-branched fatty acids. The unique physical properties of BCFAs, such as their lower melting points compared to straight-chain counterparts of the same length, are critical for maintaining membrane fluidity in bacteria adapting to different temperatures youtube.com.

This compound as a Constituent of Plant Metabolites

Direct identification of this compound in a wide array of plant species is not extensively documented in scientific literature. However, evidence for the existence of medium-chain BCFAs in certain plants provides a strong indication that this compound (a C11 fatty acid) is likely a component of their metabolic profiles.

Research has shown that iso- and anteiso-branched fatty acids, as well as straight-chain odd- and even-length medium-chain fatty acids, are present in the sucrose (B13894) esters produced in the trichome glands of various plants. Specifically, C10-C12 branched medium-chain acyl acids have been identified in tomato (Lycopersicon esculentum), C6-C8 straight-chain acyl acids in Petunia, and C6 and C8 branched acyl acids in Nicotiana glutinosa. researchgate.net These findings suggest a metabolic capability within these plants to synthesize branched-chain fatty acids, making the presence of this compound plausible.

The occurrence of these BCFAs is often localized to specific plant tissues, such as the glandular trichomes, where they are components of specialized secondary metabolites. These compounds can play roles in plant defense and interaction with the environment.

Table 1: Examples of Branched-Chain Fatty Acids Identified in Plants

| Plant Species | Tissue | Branched-Chain Fatty Acid Type | Carbon Chain Length |

| Tomato (Lycopersicon esculentum) | Trichome Glands | Branched Medium-Chain | C10-C12 |

| Petunia sp. | Trichome Glands | Straight-Chain | C6-C8 |

| Nicotiana glutinosa | Trichome Glands | Branched-Chain | C6 and C8 |

While the table above does not explicitly list this compound, the presence of C10 and C12 branched-chain fatty acids in tomato strongly supports the likelihood of C11 (this compound) also being present, as they are all part of the medium-chain fatty acid group synthesized through similar pathways.

Investigation of its Formation Pathways in Biological Systems

The biosynthesis of this compound and other branched-chain fatty acids in biological systems is distinct from the well-understood fatty acid synthase (FAS) pathway that produces straight-chain fatty acids. The primary mechanism for the formation of BCFAs is through the α-ketoacid elongation pathway , which utilizes branched-chain amino acids (BCAAs) as primers.

This pathway is initiated by the transamination and decarboxylation of the BCAAs: valine, leucine, and isoleucine. wikipedia.org This process generates short-chain acyl-CoA primers with branched structures:

Valine is converted to 2-methylpropanyl-CoA.

Leucine is converted to 3-methylbutyryl-CoA.

Isoleucine is converted to 2-methylbutyryl-CoA. wikipedia.org

These branched acyl-CoA molecules then serve as the starting point for chain elongation. The elongation process itself involves a series of reactions analogous to the standard fatty acid synthesis, where malonyl-CoA is used as a two-carbon donor to extend the acyl chain. wikipedia.org The key enzyme in the initial decarboxylation of the α-keto acids is branched-chain α-keto acid decarboxylase (BCKA). wikipedia.org

The structure of the final BCFA is determined by the initial BCAA primer:

Primers from valine lead to the synthesis of even-numbered iso-series fatty acids.

Primers from leucine result in odd-numbered iso-series fatty acids.

Primers from isoleucine produce anteiso-series fatty acids with an odd number of carbon atoms. wikipedia.org

Given that this compound is an 11-carbon fatty acid, its biosynthesis would likely be initiated from a primer derived from leucine, leading to an odd-numbered iso-fatty acid, or through other modifications of the elongation process. The research on tomato, Petunia, and Nicotiana glutinosa indicates that this formation of medium-chain BCFAs occurs through α-ketoacid elongation and does not involve the typical fatty acid synthase-mediated reactions. researchgate.net

Table 2: Precursors and Resulting Branched-Chain Fatty Acid Series

| Branched-Chain Amino Acid Precursor | Initial Acyl-CoA Primer | Resulting Fatty Acid Series |

| Valine | 2-methylpropanyl-CoA | Even-numbered iso-series |

| Leucine | 3-methylbutyryl-CoA | Odd-numbered iso-series |

| Isoleucine | 2-methylbutyryl-CoA | Odd-numbered anteiso-series |

This pathway highlights a significant integration of amino acid and fatty acid metabolism in the generation of specialized metabolites like this compound. researchgate.net Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms that control the synthesis of this compound in various biological systems.

Enzymatic Interactions and Biotransformation Studies of Neoundecanoic Acid

Enzymatic Catalysis in Neoundecanoic Acid Synthesis and Modification

The synthesis and modification of this compound and its derivatives can be achieved through various enzymatic pathways. The high selectivity of enzymes offers a significant advantage over conventional chemical methods, allowing for specific reactions under mild conditions. frontiersin.org

Hydrolases, particularly lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), are a versatile class of enzymes widely used in organic synthesis. researchgate.netscielo.br Their natural function is to catalyze the hydrolysis of triglycerides into fatty acids and glycerol (B35011). nih.gov However, in environments with low water activity, this reaction is reversible, enabling them to catalyze synthesis reactions like esterification and transesterification. researchgate.netscielo.br This property is crucial for the synthesis of this compound esters.

Lipases are valued for their chemo-, regio-, and enantioselectivity, which allows for the production of highly pure chiral compounds without the need for cofactors. mdpi.com They exhibit excellent stability in organic solvents, which is beneficial for dissolving hydrophobic substrates like long-chain fatty acids. mdpi.com The catalytic mechanism of a lipase (B570770) typically involves a serine residue in the active site that attacks the carbonyl carbon of the substrate, forming an acyl-enzyme intermediate. mdpi.com This intermediate then reacts with a nucleophile, such as an alcohol for esterification, to release the product and regenerate the enzyme. mdpi.com This process can be used for the kinetic resolution of racemic mixtures, yielding optically pure esters and alcohols. nih.gov

Table 1: Examples of Hydrolase/Lipase-Mediated Reactions Relevant to Carboxylic Acid Modification

| Enzyme Source | Substrate Example | Reaction Type | Key Finding | Reference |

| Candida rugosa | Racemic Naproxen methyl ester | Enantioselective Hydrolysis | Achieved 49% conversion with high enantioselectivity (E-value of 174.2) to produce (S)-Naproxen. mdpi.com | |

| Thermomyces lanuginosus | CNDE (Pregabalin intermediate) | Kinetic Enzymatic Hydrolysis | Protein-engineered lipase showed high enantioselectivity (E > 200) and achieved 42% conversion. mdpi.com | |

| Various | Triglycerides and Alcohols | Esterification / Transesterification | Lipases catalyze the synthesis of esters from fatty acids and glycerol in low-water conditions. scielo.brnih.gov | |

| Bacillus cepacia | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Kinetic Hydrolysis | Produced a key intermediate for the Paclitaxel side chain with high enantioselectivity (E > 200). mdpi.com |

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Their involvement in the modification of this compound could introduce functional groups such as hydroxyls or create double bonds within the carbon chain. A key example of this enzyme class is the electron-transfer flavoprotein: ubiquinone oxidoreductase (ETFQO) complex, which is involved in the mitochondrial electron transport chain. nih.gov This complex accepts electrons from the oxidation of substrates like fatty acids and amino acids and donates them to ubiquinone (coenzyme Q). nih.govnih.gov

In a synthetic context, oxidoreductases such as hydroxylases could be used to add hydroxyl groups to specific positions on the this compound backbone, creating valuable derivatives. These reactions often require cofactors like NADH or FADH2 to provide the necessary reducing power. nih.gov The high specificity of these enzymes would allow for controlled functionalization of the molecule, which is often challenging to achieve through traditional chemical methods.

Biocatalysis for Sustainable Production of this compound and its Derivatives

Biocatalysis, the use of natural catalysts like enzymes, is increasingly viewed as a cornerstone of green chemistry and sustainable manufacturing. novonesis.com The production of this compound and its derivatives via biocatalytic routes offers numerous advantages over conventional petroleum-based chemical synthesis. These processes are conducted under mild conditions of temperature and pressure, significantly reducing energy consumption. frontiersin.org

The use of enzymes, which are biodegradable and derived from renewable resources, aligns with the principles of green chemistry. novonesis.commdpi.com Biocatalytic processes can lead to higher-quality products with improved yields by minimizing the formation of unwanted by-products, which in turn simplifies downstream purification operations. novonesis.com Furthermore, biocatalysis avoids the use of scarce, and often toxic, heavy-metal catalysts that are common in traditional organic synthesis. novonesis.com By leveraging enzymes, manufacturers can design processes that reduce waste and reliance on fossil resources. novonesis.com

Table 2: Comparison of Biocatalytic and Conventional Chemical Synthesis

| Feature | Biocatalysis | Conventional Chemical Synthesis | Reference |

| Catalyst | Enzymes (Renewable, Biodegradable) | Often heavy-metal based (Non-renewable) | novonesis.com |

| Reaction Conditions | Mild (Ambient temperature & pressure) | Often harsh (High temperature & pressure) | frontiersin.org |

| Solvents | Often aqueous media | Often organic, potentially hazardous solvents | frontiersin.org |

| Selectivity | High (Regio-, enantio-, chemo-selectivity) | Often low, leading to by-products | frontiersin.org |

| Environmental Impact | Lower waste, reduced energy consumption | Higher energy use, potential for hazardous waste | novonesis.commdpi.com |

| Downstream Processing | Often simpler due to higher purity | Can be complex and costly due to by-products | novonesis.com |

Enzymatic Degradation Mechanisms of this compound (non-clinical)

The non-clinical enzymatic degradation of this compound is expected to follow pathways similar to those for other fatty acids. In natural environments, microorganisms such as bacteria and fungi secrete extracellular enzymes that break down complex organic molecules. nih.gov The degradation of a carboxylic acid like this compound would likely be initiated by hydrolases, such as esterases or lipases, if it exists as an ester. nih.govmdpi.com

The primary mechanism for metabolizing the resulting free fatty acid within a microbial cell is beta-oxidation. This multi-step process involves a series of enzymatic reactions that sequentially shorten the acyl chain. The key enzyme classes involved in this pathway include:

Acyl-CoA Synthetases: Activate the carboxylic acid by attaching it to Coenzyme A.

Acyl-CoA Dehydrogenases (an Oxidoreductase): Introduce a double bond between the alpha and beta carbons.

Enoyl-CoA Hydratases (a Hydrolase): Add a water molecule across the double bond, forming a hydroxyl group.

Hydroxyacyl-CoA Dehydrogenases (an Oxidoreductase): Oxidize the hydroxyl group to a keto group.

Thiolases (a Transferase): Cleave the beta-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA chain, which re-enters the cycle.

Engineering of Microbial Pathways for this compound Production or Transformation

Metabolic engineering of microorganisms like Escherichia coli or yeast offers a powerful strategy for the customized production of chemicals like this compound. mdpi.com The goal is to redirect the host cell's metabolic flux towards the synthesis of the target molecule. nih.gov For a fatty acid like this compound, the native fatty acid synthesis pathway is the primary target for engineering.

Several key strategies are employed in the engineering of microbial pathways:

Strengthening Key Enzyme Performance: This involves enhancing the activity and expression of crucial enzymes in the desired pathway. This can be achieved by screening for more efficient heterologous enzymes from other organisms or by using directed evolution to improve the properties of existing enzymes. mdpi.com

Pathway Optimization: The native metabolic network can be modified to increase the pool of precursor molecules. For fatty acid synthesis, increasing the availability of the precursor acetyl-CoA is a common approach. nih.gov This might involve upregulating pathways that produce acetyl-CoA or knocking out competing pathways that consume it.

Elimination of Competing Pathways: Deleting genes that encode for enzymes in pathways that divert metabolic intermediates away from the target product can significantly increase the final yield.

Enhancing Product Transport: Engineering transport systems to efficiently export the synthesized this compound out of the cell can prevent feedback inhibition and toxicity issues.

By applying these principles, a microbial "cell factory" can be designed to convert simple, renewable feedstocks like glucose into this compound. nih.gov

Table 3: Common Strategies in Microbial Metabolic Engineering

| Strategy | Objective | Example Application for this compound Production | Reference |

| Overexpression of Key Enzymes | Increase metabolic flux through the desired pathway. | Increase expression of acetyl-CoA carboxylase and fatty acid synthase components. | mdpi.com |

| Heterologous Gene Expression | Introduce novel functions or more efficient enzymes. | Express a thioesterase specific for 11-carbon chains to terminate fatty acid synthesis at the desired length. | mdpi.com |

| Gene Knockout/Deletion | Eliminate competing metabolic pathways and by-product formation. | Delete genes involved in beta-oxidation to prevent degradation of the product. | nih.gov |

| Promoter Engineering | Fine-tune the expression levels of pathway genes. | Use strong, inducible promoters to control the timing and level of enzyme production. | mdpi.com |

| Cofactor Engineering | Ensure an adequate supply of necessary cofactors (e.g., NADPH). | Overexpress genes in the pentose (B10789219) phosphate (B84403) pathway to increase NADPH regeneration for fatty acid synthesis. | nih.gov |

Structure Activity Relationship Sar Studies of Neoundecanoic Acid and Its Derivatives

Methodologies for SAR Analysis in Branched-Chain Fatty Acids

The investigation of SAR for branched-chain fatty acids employs a range of sophisticated techniques, from computational modeling to high-throughput experimental screening. These methodologies aim to build predictive models that correlate structural features with specific endpoints, such as biological activity or toxicity. nih.govresearchgate.net An effective SAR analysis often integrates both statistical and mechanistic approaches to understand how small structural changes can lead to significant shifts in activity. oecd.org

Computational methods are essential tools for predicting the behavior of branched-chain fatty acids and their derivatives. These approaches allow for the virtual screening of compounds and provide insights into their molecular interactions, saving significant time and resources. dotmatics.com

Molecular Docking: This technique is used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. For instance, molecular docking has been employed to study how 2-branched fatty acids interact with histone deacetylase (HDAC) proteins. nih.govacs.org The process involves building the ligand structure using software like ChemDraw, preparing it for docking, and then simulating its interaction with the protein's binding site, which is often derived from the Protein Data Bank (PDB). acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. researchgate.net For branched-chain fatty acids, QSAR can be used to predict toxicity based on structural features and physicochemical properties. researchgate.netoecd.org These models often consider factors like toxicokinetics and toxicodynamics to improve their predictive power. oecd.org

Atomistic Modeling: Researchers develop detailed computational models to simulate complex systems, such as microbial membranes containing branched-chain fatty acids. For example, an atomistic bilayer model of the Bacillus subtilis lipid extract has been created to facilitate more realistic simulations and experiments on bacterial membranes. osti.govacs.orgnih.gov These models provide a platform for investigating membrane structure and the behavior of embedded proteins. acs.org

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify active molecules with desired properties. This experimental approach is crucial for validating computational predictions and discovering novel activities.

Mass Spectrometry (MS)-Based Methods: HTS methods using mass spectrometry offer rapid and sensitive analysis of fatty acids. One such method is matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS, which can screen samples in seconds, a significant improvement over traditional gas chromatography-MS. nih.gov Other techniques, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for high-throughput quantitative analysis of various fatty acids, including branched-chain ones, in biological samples like plasma. mdpi.comspectroscopyonline.com

Activity-Based Profiling: This approach screens compounds for their effect on a specific biological target. For example, high-resolution PTP1B inhibition profiling was used to identify branched-chain fatty acid dimers from a plant extract that inhibit the PTP1B enzyme. acs.org Similarly, an in vitro bioreactor system has been used to screen the effects of various chemicals on the production of short-chain fatty acids by a simplified human gut microbiota model. frontiersin.org

Correlating Structural Features of Neoundecanoic Acid Derivatives with Functional Attributes

The unique properties of this compound and its derivatives stem directly from their structure, particularly the branching of the alkyl chain and the nature of their functional groups. SAR studies aim to decipher these correlations to tailor molecules for specific functions.

The branched structure of this compound is a critical determinant of its physical properties and how it interacts with other molecules and surfaces.

Binding Interactions: The size and position of alkyl branches significantly influence binding affinity. In studies of 2-branched fatty acids and their interaction with HDACs, it was found that the lengths of the alkyl substituents are crucial for inhibition. acs.org A very short or a very long alkyl chain can hinder the molecule's ability to fit into the HDAC binding pocket, demonstrating that an optimal chain length is required for activity. acs.org

Physical Properties: Branching affects intermolecular forces, which in turn influences bulk properties like boiling and melting points. masterorganicchemistry.com Generally, increased branching decreases the surface area of a molecule, leading to weaker van der Waals interactions and a lower boiling point compared to its linear isomer. masterorganicchemistry.com However, high degrees of branching can increase a molecule's symmetry, allowing it to pack more efficiently in a crystal lattice, which can result in a higher melting point. masterorganicchemistry.com

Polymer Properties: In polymers, the degree of branching can have a profound effect on the material's properties. For instance, in polyazomethines, increasing the degree of branching leads to a redshift in UV-Vis absorption spectra, while the fluorescence intensity first increases and then diminishes. rsc.org This is attributed to a balance between the electronic effects of functional groups and changes in inter- and intra-molecular interactions caused by the branching architecture. rsc.org

| Structural Feature | Observation | Impact on HDAC Binding |

|---|---|---|

| Very Short RS or RL Chain | Inadequate for binding interactions. | Low Inhibition Activity |

| Very Long RS or RL Chain | Bulky molecule cannot fit into the binding pocket. | Low Inhibition Activity |

| Optimal Chain Lengths | Smaller RS group (2 ≤ C ≤ 4) and larger RL group (3 ≤ C ≤ 8). | Optimal Inhibition Activity |

Modifying the functional groups of a this compound derivative can dramatically alter its chemical reactivity and biological activity.

The Carboxylic Acid Group: The free carboxylic acid group is a key structural requirement for the teratogenic activity observed in some short-chain branched fatty acids. oecd.org Esters that can be metabolically hydrolyzed back to the free acid are also active, highlighting the critical role of this functional group. oecd.org

Esterification: Modifying the carboxylic acid to an ester can change a molecule's properties. For example, converting a compound to a benzyl (B1604629) ester derivative was found to increase its potency in a cell-based assay. nih.gov This suggests that the ester derivative may function as a prodrug, enhancing hydrophobicity for better cell penetration before being converted to the active acidic form inside the cell. nih.gov

SAR in the Context of Specific Biological or Chemical Applications

The principles of SAR are applied to optimize this compound and its derivatives for various uses, from advanced polymers to industrial catalysts.

Polymer Properties: The structure of monomers like this compound derivatives can influence the properties of polymers. For example, the synthesis of polysarcosine with high molecular weight results in improved thermal and mechanical properties compared to its low molecular weight counterpart. chemrxiv.org In polyazomethines, the degree of branching is directly correlated with optical properties, as shown in the table below. rsc.org

| Degree of Branching (DB) | UV-Vis Absorption | Fluorescence Emission Intensity |

|---|---|---|

| Increasing DB | Obvious redshift | Initially increases, then diminishes |

Catalytic Activity: Copper carboxylates, including complexes formed with this compound, are known to have catalytic applications in various organic reactions. ontosight.ai The structure of the carboxylate ligand influences the stability and reactivity of the copper complex. ontosight.ai The principles of SAR are fundamental in catalysis, where the activity of an enzyme or catalyst is highly dependent on the precise arrangement of functional groups in its active site. nih.gov For example, substituting key amino acid residues in the catalytic dyad of a protease, such as replacing a cysteine or histidine, results in a complete loss of catalytic activity, demonstrating the critical importance of these specific functional groups for the enzyme's function. frontiersin.org Similarly, replacing the aspartic acid residue in the catalytic triad (B1167595) of trypsin with asparagine reduces the enzyme's activity by a factor of approximately 10,000 at neutral pH. nih.gov

Designing Novel Analogues Based on SAR Insights

The exploration of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry and the development of new bioactive compounds. By systematically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its effects. This knowledge, in turn, guides the rational design of novel analogues with potentially enhanced potency, selectivity, or other desirable properties. In the context of this compound, SAR studies have been pivotal in understanding and optimizing its derivatives, particularly for their application as insect repellents.

Initial research has identified amides derived from neoacids, termed neoalkanamides, as highly effective insect repellents. nih.govncsu.edu Specifically, alkyl and aryl neoalkanamides with a total carbon number ranging from 11 to 14 have demonstrated significant repellent activity against various insects, including the German cockroach (Blattella germanica). nih.govncsu.edu These findings have established this compound derivatives as a promising class of compounds for further development.

The core insights from SAR studies on neoalkanamides are as follows:

Neoacid Moiety: The highly branched nature of the neoacid is a key structural feature. Within the effective total carbon number range, amides derived from neodecanoic acid (10 carbons) and neotridecanoic acid (13 carbons) are particularly potent. nih.govncsu.edu This places this compound (11 carbons) squarely within the optimal range for the acid portion of the molecule.

N-Substituent: The nature of the substituent on the amide nitrogen atom significantly influences activity.

N-Alkyl Groups: Small, linear alkyl groups, such as methyl and propyl, tend to confer high repellency. For instance, methyl neodecanamide and propyl neodecanamide are highly effective. nih.govncsu.edu Branching in the N-alkyl group can have a variable effect; for example, n-butyl and isobutyl neodecanamides are very active, whereas t-butyl neodecanamide shows low repellent activity. ncsu.edu

N-Aryl Groups: The presence of an aryl group, such as a phenyl ring, can also result in active compounds, although their efficacy can be lower than that of their optimal alkyl counterparts of a similar carbon number. ncsu.edu

These SAR insights provide a clear roadmap for designing novel analogues of this compound with the potential for improved insect repellent properties. The primary strategy involves modifying the N-substituent of neoundecanamide to fine-tune the molecule's physicochemical properties, such as volatility and interaction with insect olfactory receptors, while maintaining the key structural features identified as crucial for activity.

Research Findings on Neoalkanamide Repellency

The following table summarizes key data from SAR studies on neoalkanamides, highlighting the effect of the neoacid and the N-alkyl substituent on the duration of repellency against the male German cockroach.

| Compound Name | Neoacid Carbon No. | N-Alkyl Group | Total Carbon No. | Days of >90% Repellency |

|---|---|---|---|---|

| Methyl neodecanamide | 10 | Methyl | 11 | 21 |

| Ethyl neodecanamide | 10 | Ethyl | 12 | >25 |

| Propyl neodecanamide | 10 | Propyl | 13 | >25 |

| n-Butyl neodecanamide | 10 | n-Butyl | 14 | >25 |

| t-Butyl neodecanamide | 10 | t-Butyl | 14 | <1 |

| Methyl neotridecanamide | 13 | Methyl | 14 | >25 |

| Phenyl pivalamide | 5 | Phenyl | 11 | <1 |

Data sourced from Steltenkamp et al. (1992). ncsu.edu

Based on these SAR insights, several strategies can be employed to design novel this compound analogues:

Systematic Variation of the N-Alkyl Group: While small, linear alkyl groups are effective, exploring other small, cyclic, or slightly functionalized alkyl groups could lead to improved performance. These modifications can alter the molecule's shape and polarity, potentially enhancing its interaction with target receptors.

Introduction of Constrained Structures: Replacing flexible alkyl chains with cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl groups, can reduce the conformational flexibility of the molecule. This can lead to a more defined shape for receptor binding and potentially increase potency.

Bioisosteric Replacement and Functionalization: Introducing bioisosteres or small functional groups on the N-substituent could fine-tune the electronic properties and volatility of the analogues. For example, replacing a methylene (B1212753) group with an oxygen atom to create an ether linkage could alter these properties without drastically changing the molecular size.

The table below outlines some proposed novel analogues of this compound designed based on these SAR-driven strategies.

Proposed Novel this compound Analogues

| Proposed Analogue Name | Structural Modification from Neoundecanamide | Design Rationale |

|---|---|---|

| N-Cyclopropyl neoundecanamide | Replacement of a linear N-alkyl group with a cyclopropyl group. | Introduces conformational rigidity while maintaining a low molecular weight, potentially optimizing the fit into a receptor binding pocket. |

| N-(2-Methoxyethyl) neoundecanamide | Introduction of an ether linkage in the N-alkyl substituent. | Modulates polarity and volatility, which are key physical properties for repellents, while staying within the optimal size range. |